Cas no 1009499-08-4 (2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide)
![2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide structure](https://www.kuujia.com/scimg/cas/1009499-08-4x500.png)
2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- Z52854581
- EN300-26683669
- 1009499-08-4
- 2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide
- AKOS034435553
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- Inchi: 1S/C21H25N3O/c1-15(2)21(4,14-22)24-20(25)16(3)23-19-12-10-18(11-13-19)17-8-6-5-7-9-17/h5-13,15-16,23H,1-4H3,(H,24,25)
- InChI Key: XZJVJNVNJMYALZ-UHFFFAOYSA-N
- SMILES: O=C(C(C)NC1C=CC(C2C=CC=CC=2)=CC=1)NC(C#N)(C)C(C)C
Computed Properties
- Exact Mass: 335.199762429g/mol
- Monoisotopic Mass: 335.199762429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 6
- Complexity: 481
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.9Ų
- XLogP3: 4.6
2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683669-0.05g |
2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide |
1009499-08-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide Related Literature
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Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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5. Book reviews
Additional information on 2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide
Introduction to 2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide (CAS No. 1009499-08-4)
2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide, with the CAS number 1009499-08-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties
2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide is a complex organic molecule with a molecular formula of C23H26N3O and a molecular weight of 366.47 g/mol. The compound features a biphenyl moiety linked to an amine group and a substituted propanamide structure. The presence of the cyano group and the dimethyl substitution on the propyl chain adds to its structural complexity and contributes to its unique chemical properties.
The physical properties of 2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide include its solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is relatively stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity over extended periods.
Synthesis Methods
The synthesis of 2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide involves several well-defined steps that are commonly employed in organic synthesis. One of the most widely used methods involves the coupling of 4-biphenylamine with an appropriate propanoyl chloride derivative followed by the introduction of the cyano group through a cyanation reaction. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.
An alternative synthetic route involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. These methods offer improved efficiency and selectivity, making them attractive for large-scale production in pharmaceutical settings.
Biological Activities
2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Recent research has highlighted its anti-inflammatory properties, which are attributed to its ability to inhibit key enzymes involved in inflammatory pathways. Specifically, it has shown promise in modulating the activity of cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines.
In addition to its anti-inflammatory effects, this compound has also been investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways and inhibiting cell proliferation. These findings suggest that 2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide may have therapeutic applications in cancer treatment.
Clinical Trials and Research Developments
The potential therapeutic applications of 2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide have led to several preclinical studies and early-stage clinical trials. These trials have focused on evaluating its safety profile and efficacy in treating inflammatory diseases and certain types of cancer.
In a recent phase I clinical trial conducted by a leading pharmaceutical company, the compound was administered to patients with advanced solid tumors. The results showed promising antitumor activity with manageable side effects. Further studies are currently underway to optimize dosing regimens and explore combination therapies with other anticancer agents.
Beyond cancer research, there is growing interest in exploring the use of this compound for treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Preclinical studies have indicated that it can effectively reduce inflammation and improve disease outcomes in animal models.
Conclusion
2-({[1,1'-biphenyl]-4-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)propanamide (CAS No. 1009499-08-4) is a promising compound with diverse biological activities that make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Its unique chemical structure provides a foundation for understanding its mechanisms of action and optimizing its therapeutic potential. As research continues to advance, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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